Nicotine ditartrate
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Overview
Description
Nicotine ditartrate is a salt form of nicotine, a naturally occurring alkaloid found in tobacco plants. It is a potent agonist of the nicotinic acetylcholine receptor, which plays a crucial role in the central and peripheral nervous systems. This compound is often used in scientific research and pharmaceutical applications due to its well-defined chemical properties and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Nicotine ditartrate can be synthesized by reacting nicotine with tartaric acid. The reaction typically involves dissolving nicotine in an appropriate solvent, such as ethanol or water, and then adding tartaric acid to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound as a crystalline solid .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and concentration of reactants, to ensure high yield and purity of the final product. The crystalline this compound is then filtered, washed, and dried for further use .
Chemical Reactions Analysis
Types of Reactions: Nicotine ditartrate undergoes various chemical reactions, including:
Oxidation: Nicotine can be oxidized to form nicotine N-oxide, a reaction that can be catalyzed by oxidizing agents such as hydrogen peroxide.
Reduction: Nicotine can be reduced to form dihydronicotine using reducing agents like sodium borohydride.
Substitution: Nicotine can undergo substitution reactions, where one of its hydrogen atoms is replaced by another functional group, such as a halogen.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, mild acidic conditions.
Reduction: Sodium borohydride, ethanol as a solvent.
Substitution: Halogenating agents like chlorine or bromine, often in the presence of a catalyst.
Major Products Formed:
Oxidation: Nicotine N-oxide.
Reduction: Dihydronicotine.
Substitution: Halogenated nicotine derivatives.
Scientific Research Applications
Nicotine ditartrate has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in analytical chemistry for the quantification of nicotine in various samples.
Biology: Employed in studies investigating the effects of nicotine on cellular and molecular processes, particularly in the nervous system.
Medicine: Utilized in the development of nicotine replacement therapies for smoking cessation, such as lozenges and patches.
Industry: Applied in the formulation of nicotine-containing products, including e-cigarettes and nicotine gums
Mechanism of Action
Nicotine ditartrate exerts its effects by binding to nicotinic acetylcholine receptors, which are ionotropic receptors composed of five subunits. Upon binding, nicotine stimulates these receptors, leading to the opening of ion channels and the influx of cations such as sodium and calcium. This results in the depolarization of neurons and the release of neurotransmitters like dopamine, which contributes to the stimulant and addictive properties of nicotine .
Comparison with Similar Compounds
Nicotine Polacrilex: Used in nicotine replacement therapy products like gums and lozenges.
Nicotine N-oxide: An oxidation product of nicotine with different pharmacological properties.
Dihydronicotine: A reduced form of nicotine with altered biological activity
Comparison: Nicotine ditartrate is unique in its high solubility and stability, making it suitable for various pharmaceutical formulations. Compared to nicotine polacrilex, this compound provides a more controlled release of nicotine, which is beneficial in therapeutic applications. Nicotine N-oxide and dihydronicotine, while structurally related, exhibit different pharmacokinetics and pharmacodynamics, highlighting the distinct properties of this compound .
Properties
Molecular Formula |
C10H16N2(C4H5O6)2 C10H14N2 . 2C4H6O6 C18H26N2O12 |
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Molecular Weight |
462.4 g/mol |
IUPAC Name |
2,3-dihydroxybutanedioic acid;3-(1-methylpyrrolidin-2-yl)pyridine |
InChI |
InChI=1S/C10H14N2.2C4H6O6/c1-12-7-3-5-10(12)9-4-2-6-11-8-9;2*5-1(3(7)8)2(6)4(9)10/h2,4,6,8,10H,3,5,7H2,1H3;2*1-2,5-6H,(H,7,8)(H,9,10) |
InChI Key |
RFEJUZJILGIRHQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC1C2=CN=CC=C2.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O |
Color/Form |
White plates |
melting_point |
89 °C 90 °C |
physical_description |
Nicotine tartrate appears as a reddish white crystalline solid. Combustible. Toxic by inhalation (dust, etc.) and may be toxic by skin absorption. Produces toxic oxides of nitrogen during combustion. White solid; [ICSC] White powder; [Sigma-Aldrich MSDS] WHITE FLAKES. |
solubility |
Sol in ether /Dihydrate/ All salts are soluble in water, alcohol, and ether /Nicotine salts/ Solubility in water: very good |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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